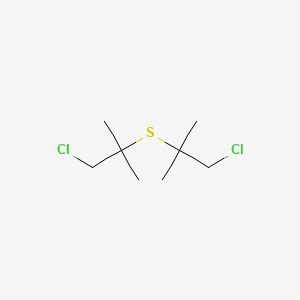
Sulfide, bis(2-chloromethyl-2-propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, bis(2-chloromethyl-2-propyl)-: is an organosulfur compound with the molecular formula C8H16Cl2S . This compound contains a sulfide group bonded to two 2-chloromethyl-2-propyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sulfide, bis(2-chloromethyl-2-propyl)- typically involves the reaction of 2-chloromethyl-2-propyl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Sulfide, bis(2-chloromethyl-2-propyl)- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sulfide, bis(2-chloromethyl-2-propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Sulfide, bis(2-chloromethyl-2-propyl)- is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms .
Biology: In biological research, the compound is used to study the effects of sulfide-containing compounds on cellular processes and enzyme activities .
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mecanismo De Acción
The mechanism of action of Sulfide, bis(2-chloromethyl-2-propyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparación Con Compuestos Similares
- Sulfide, bis(2-chloropropyl)-
- Bis(2-chloroethyl)sulfide
- Sulfide, bis(2-chloromethyl)-
Comparison: Sulfide, bis(2-chloromethyl-2-propyl)- is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the 2-chloromethyl-2-propyl groups can influence the compound’s solubility, stability, and reactivity in different chemical environments .
Propiedades
Número CAS |
52444-01-6 |
|---|---|
Fórmula molecular |
C8H16Cl2S |
Peso molecular |
215.18 g/mol |
Nombre IUPAC |
1-chloro-2-(1-chloro-2-methylpropan-2-yl)sulfanyl-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S/c1-7(2,5-9)11-8(3,4)6-10/h5-6H2,1-4H3 |
Clave InChI |
RMVHJVHBSPPNJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCl)SC(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)


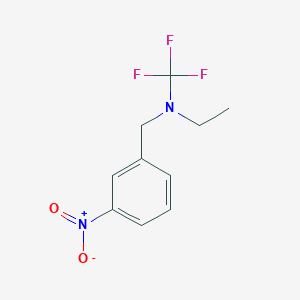
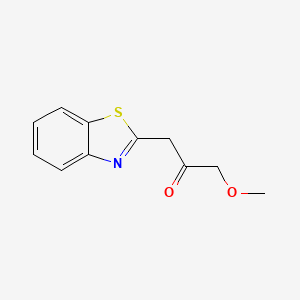
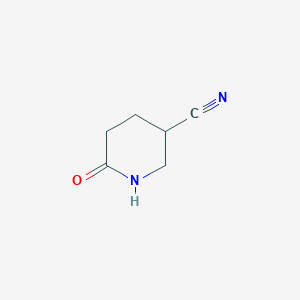
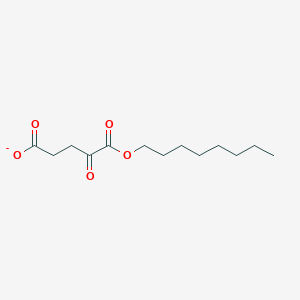

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)
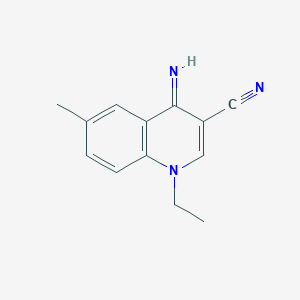
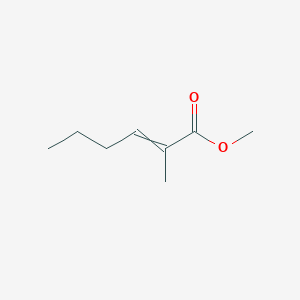
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)
